molecular formula C20H15FN2O2S2 B2558647 4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 379251-71-5

4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2558647
CAS No.: 379251-71-5
M. Wt: 398.47
InChI Key: ZDMKGQGMXPHXMO-YMGXUNRSSA-N
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Description

4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H15FN2O2S2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in synthetic organic chemistry for the development of new heterocyclic compounds.

  • Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.

  • Medicine: Investigated for potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and materials.

  • Mechanism of Action: The mechanism by which 4-fluoro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The interaction with these targets can modulate various biological pathways, leading to its observed therapeutic effects. The exact binding interactions and pathways are subject to ongoing research.

  • Comparison with Similar Compounds: Similar Compounds:

    • This compound vs. 4-chloro analog: Fluorine and chlorine substituents impact the compound's reactivity and biological activity differently.

    • Comparison with thiosemicarbazone derivatives: Highlighting structural similarities and differences in biological applications.

    • Contrast with other benzamide derivatives: Emphasizing the unique properties imparted by the thiazolidinone ring and phenylallylidene moiety.

  • Properties

    IUPAC Name

    4-fluoro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15FN2O2S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)23(20(26)27-17)22-18(24)15-7-9-16(21)10-8-15/h2-12H,1H3,(H,22,24)/b13-11+,17-12-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZDMKGQGMXPHXMO-YMGXUNRSSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15FN2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    398.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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